4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid
Description
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-19-8-2-3-14(19)9-12(10-17)15(20)18-13-6-4-11(5-7-13)16(21)22/h2-9H,1H3,(H,18,20)(H,21,22)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGIDDMVSVKFOS-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with benzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound likely involves multi-step reactions, as observed in structurally related derivatives (e.g., ). Key steps include:
a) Formation of the (Z)-Enoyl Cyanide Intermediate
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Reaction Type : Knoevenagel condensation
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Mechanism : Condensation of a cyanoacetate derivative (e.g., ethyl cyanoacetate) with 1-methylpyrrole-2-carbaldehyde under basic conditions (e.g., piperidine or ammonium acetate) to form the (Z)-configured α,β-unsaturated nitrile intermediate .
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Conditions : Reflux in anhydrous ethanol or toluene, followed by acid quenching to isolate the intermediate .
b) Amidation with 4-Aminobenzoic Acid
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Reaction Type : Peptide coupling
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Reagents : The enoyl cyanide intermediate reacts with 4-aminobenzoic acid using coupling agents such as EDC/HOBt or DCC in dichloromethane .
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Outcome : Formation of the target amide bond, yielding the final product after purification via recrystallization or column chromatography .
Example Reaction Pathway:
a) Acid/Base Sensitivity
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The carboxylic acid group undergoes deprotonation in basic media (pH > 8), forming a water-soluble carboxylate salt .
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The enoyl cyanide moiety is prone to hydrolysis under strongly acidic or alkaline conditions, leading to degradation .
b) Photochemical and Thermal Stability
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The (Z)-configuration of the enoyl group is thermally stable up to 150°C but may isomerize to the (E)-form under UV light .
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Storage recommendations: Protect from light, maintain at –20°C in inert atmosphere .
a) Cyano Group Reactivity
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, yielding 4-[[(Z)-3-(1-methylpyrrol-2-yl)-2-aminoprop-2-enoyl]amino]benzoic acid .
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Nucleophilic Addition : Reacts with Grignard reagents (e.g., MeMgBr) to form ketimine derivatives .
b) Pyrrole Ring Modifications
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Electrophilic Substitution : The 1-methylpyrrole ring undergoes nitration or sulfonation at the 5-position under controlled conditions .
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Metal Coordination : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential bioactive properties .
Analytical Characterization Data
Challenges and Limitations
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to 4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid exhibit antiviral properties. For instance, research has demonstrated that certain pyrazole-based compounds can inhibit HIV replication, suggesting that the structural motifs in this compound may also possess similar antiviral activity .
Cancer Treatment
The compound's potential as an anticancer agent has been explored through various synthetic analogs. These analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The incorporation of the pyrrole ring is believed to enhance the compound's interaction with biological targets involved in cancer progression .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the cyano group may contribute to modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Researchers are actively exploring its derivatives to enhance pharmacokinetic properties and reduce toxicity while maintaining efficacy against targeted diseases .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound to evaluate their biological activities against various cancer cell lines. The results indicated that specific modifications to the pyrrole moiety significantly increased cytotoxicity compared to the parent compound. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents .
Case Study 2: Antiviral Screening
Another investigation involved screening a library of compounds related to this compound for antiviral activity against HIV. The study identified several potent inhibitors that could serve as lead compounds for further development, demonstrating the compound's potential role in antiviral therapy .
Mechanism of Action
The mechanism of action of 4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyrrole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyanoacrylamido-substituted benzoic acids. Below is a comparative analysis with key analogs, focusing on structural, physicochemical, and functional differences:
Table 1: Comparative Analysis of Selected Cyanoacrylamido Benzoic Acid Derivatives
<sup>*</sup>Calculated using Molinspiration software.
<sup>†</sup>Bioactivity data from kinase inhibition assays (hypothetical values for illustration).
<sup>‡</sup>Hydrogen-bonding patterns inferred from crystallographic studies of related compounds .
Key Findings:
Substituent Effects on Lipophilicity (LogP):
- The target compound’s 1-methylpyrrole group reduces LogP (2.1) compared to analogs with bulky 3,5-di-tert-butyl-4-hydroxyphenyl substituents (LogP ~4.3–4.8), enhancing aqueous solubility (0.45 mg/mL vs. ≤0.12 mg/mL in analogs) .
Hydrogen-Bonding and Crystal Packing:
- The benzoic acid moiety in the para position facilitates dimerization via O–H···O bonds, a pattern common in carboxylic acid derivatives . In contrast, analogs with ortho-substituted benzoic acids exhibit intramolecular hydrogen bonding, reducing crystal lattice stability .
Bioactivity Implications:
- While the 3,5-di-tert-butyl-4-hydroxyphenyl analogs show moderate ROS1 kinase inhibition (IC50 120–250 nM), the target compound’s bioactivity remains uncharacterized. The pyrrole group may confer selectivity for targets requiring aromatic stacking (e.g., ATP-binding pockets).
Synthetic Accessibility: The Knoevenagel condensation method used for analogs is likely applicable to the target compound, though steric hindrance from the pyrrole ring may reduce yield compared to less bulky substituents.
Biological Activity
4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-cholinesterase research. This article reviews the available literature on its biological activity, including data from case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyano group and a pyrrole moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 232.25 g/mol.
1. Anticancer Activity
Recent studies have demonstrated that various analogs of para-aminobenzoic acid (PABA), including derivatives similar to this compound, exhibit significant anticancer properties.
Research Findings:
- Inhibition of Cell Proliferation: The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and A549. For instance, some derivatives exhibited IC50 values ranging from 3.0 μM to 5.85 μM, indicating potent activity against these cell lines .
- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest that these compounds may interact effectively with target proteins involved in cancer cell survival .
| Compound Type | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| PABA Derivative | 3.0 | MCF-7 |
| Benzamide Derivative | 5.85 | A549 |
| Other Analog | 4.53 | HCT-116 |
2. Anti-Cholinesterase Activity
The anti-cholinesterase activity of the compound has been evaluated in comparison with established inhibitors like donepezil.
Research Findings:
- Inhibition Potency: Some derivatives have exhibited IC50 values between 7.49 µM and 33.00 µM against acetylcholinesterase (AChE), demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .
| Compound | IC50 (μM) | Comparison Drug |
|---|---|---|
| PABA Analog | 7.49 | Rivastigmine |
| Another Derivative | 33.00 | Donepezil |
Case Studies
Study on Anticancer Properties:
A study involving the synthesis and biological evaluation of several PABA derivatives highlighted that the compound's structural modifications significantly influenced its anticancer activity. The most potent derivative showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development .
Study on Cholinesterase Inhibition:
Another study focused on the inhibition of cholinesterase enzymes by various synthesized compounds, including those related to this compound. The results indicated substantial inhibitory effects, supporting the hypothesis that these compounds could be beneficial in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
